molecular formula C3H7O5P B1211754 2-Phosphonopropionic acid CAS No. 5962-41-4

2-Phosphonopropionic acid

Cat. No. B1211754
CAS RN: 5962-41-4
M. Wt: 154.06 g/mol
InChI Key: GUXRZQZCNOHHDO-UHFFFAOYSA-N
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Description

2-Phosphonopropionic acid, also known as 2-PHOSPHONOPROPANOIC ACID, is an organophosphorus compound . It has a molecular formula of CHOP and an average mass of 154.058 Da .


Synthesis Analysis

The biosynthesis of phosphonates, including 2-Phosphonopropionic acid, involves enzymes that catalyze C–P bond formation . The biosynthetic pathways of phosphonates are being studied for the development of a variety of drugs .


Molecular Structure Analysis

The molecular structure of 2-Phosphonopropionic acid consists of a phosphorus atom directly bonded to a carbon atom . This structure is characteristic of phosphonates .


Chemical Reactions Analysis

Phosphonates, including 2-Phosphonopropionic acid, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They are considered resources of important biologically active compounds .


Physical And Chemical Properties Analysis

2-Phosphonopropionic acid has a molecular formula of CHOP, an average mass of 154.058 Da, and a monoisotopic mass of 154.003113 Da .

Scientific Research Applications

Inhibitor of Protein Geranylgeranylation

2-Phosphonopropionic acid derivatives have been synthesized and evaluated for their activity as inhibitors of protein geranylgeranylation. This research involved the synthesis of phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, which demonstrated activity against Rab geranylgeranyl transferase (RGGT). These inhibitors were found to disrupt Rab11A prenylation in HeLa cell lines, suggesting potential therapeutic applications in cellular processes involving protein prenylation (Kusy et al., 2021).

High-Performance Liquid Chromatography (HPLC) in Seawater Analysis

2-Phosphonopropionic acid and its derivatives have been used in developing a high-performance liquid chromatography (HPLC) method for monitoring phosphonates in seawater. This method involved fluorescence derivatization and was essential for analyzing the utilization mechanisms of these phosphonates in eukaryotic phytoplankton, showcasing its importance in environmental monitoring and marine biology (Wang et al., 2018).

Adsorption Kinetics on Metal Oxide Surfaces

Phosphonopropionic acid has been studied for its adsorption kinetics on metal oxide surfaces, specifically indium tin oxide (ITO). The research focused on the self-assembled monolayer (SAM) formation of phosphonates, including phosphonopropionic acid, for potential applications in sensor and biosensor development (Jagadeesh & Lakshminarayanan, 2016).

Enhancing Quantum Dot Sensitized Solar Cells

3-Phosphonopropionic acid has been used to modify the interface of ZnO/ZnS heterostructure in quantum dot sensitized solar cells. The research demonstrated that the incorporation of this compound can significantly enhance the photoelectric conversion efficiency of these solar cells (Yang et al., 2015).

Corrosion Inhibition on Mild Steel

3-Phosphonopropionic acid has shown effectiveness as a corrosion inhibitor for mild steel in groundwater. Studies revealed that its inhibition efficiency increases with concentration, suggesting its potential use in industrial applications for metal preservation (Manivannan & Chithralekha, 2012).

Safety And Hazards

2-Phosphonopropionic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5P/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXRZQZCNOHHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975021
Record name 2-Phosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phosphonopropionic acid

CAS RN

5962-41-4
Record name 2-Phosphonopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl-2-(diethoxyphosphinyl)propionate (15 g., 0.063 moles) in 6 N hydrochloric acid (150 ml.) is heated to reflux for 2.5 hours. After this time, the reaction vessel is fitted with a Dean-Stark trap and heated at reflux an additional thirty minutes. The reaction mixture is concentrated in vacuo to yield 2-phosphonopropionic acid (quantitative).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phosphonopropionic acid
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Reactant of Route 3
2-Phosphonopropionic acid
Reactant of Route 4
2-Phosphonopropionic acid
Reactant of Route 5
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Reactant of Route 6
2-Phosphonopropionic acid

Citations

For This Compound
97
Citations
PHC Heubel, AI Popov - Journal of Solution Chemistry, 1979 - Springer
… , 2-phosphonopropionic acid, and 3-phosphonopropionic acid at an ionic strength of 0.05. … analogues such as phosphonoformic acid (PFA), 2-phosphonopropionic acid (2-PPA), and 3-…
Number of citations: 25 link.springer.com
CE McKenna, BA Kashemirov… - Journal of medicinal …, 2010 - ACS Publications
… We report here the synthesis and biological studies of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC, 3), the PC analogue of minodronic acid 4. Like 1, 3 …
Number of citations: 70 pubs.acs.org
D Kusy, A Marchwicka, J Małolepsza, K Justyna… - Frontiers in …, 2021 - frontiersin.org
… Twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) were synthesized and evaluated for their activity as …
Number of citations: 4 www.frontiersin.org
NG Ternan, JW McGrath, JP Quinn - Applied and environmental …, 1998 - Am Soc Microbiol
A strain of Burkholderia cepacia isolated by enrichment culture utilized l-2-amino-3-phosphonopropionic acid (phosphonoalanine) at concentrations up to 20 mM as a carbon, nitrogen, …
Number of citations: 28 journals.asm.org
MF Langohr, AE Martell - Journal of Inorganic and Nuclear Chemistry, 1978 - Elsevier
… 2-Amino-2-phosphonopropionic acid Of the three aminophosphonic acids studied, 2-amino2-phosphonopropionic acid (APP) shows the lowest …
Number of citations: 12 www.sciencedirect.com
PA Turhanen, KD Demadis, P Kafarski - Frontiers in Chemistry, 2021 - frontiersin.org
… Twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) were synthesized and evaluated for their activity as …
Number of citations: 14 www.frontiersin.org
AN Kulakova, GB Wisdom, LA Kulakov… - Journal of Biological …, 2003 - ASBMB
Phosphonopyruvate hydrolase, a novel bacterial carbon-phosphorus bond cleavage enzyme, was purified to homogeneity by a series of chromatographic steps from cell extracts of a …
Number of citations: 51 www.jbc.org
JW McGrath, AN Kulakova… - Journal of applied …, 1999 - academic.oup.com
… Phosphonoformic acid, 2‐phosphonopropionic acid and 3‐phosphonopropionic acid … 3‐phosphonopropionic acid, while only 2‐phosphonopropionic acid had an inhibitory effect on the …
Number of citations: 11 academic.oup.com
RA Baron, R Tavaré, AC Figueiredo… - Journal of Biological …, 2009 - ASBMB
Rab geranylgeranyl transferase (RGGT) catalyzes the post-translational geranylgeranyl (GG) modification of (usually) two C-terminal cysteines in Rab GTPases. Here we studied the …
Number of citations: 60 www.jbc.org
S Chiasson, T Smith, L Bello, NT Chandrika… - … et Biophysica Acta (BBA …, 2023 - Elsevier
… Of the compounds evaluated, phosphonoformate (PPF), phosphonoacetate (PPA), and 2-phosphonopropionic acid (2-PPP) inhibited FosM at much lower concentrations than the others…
Number of citations: 3 www.sciencedirect.com

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